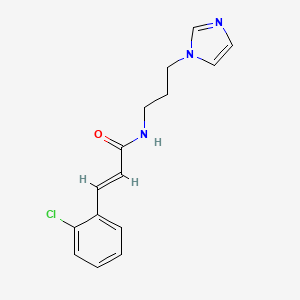![molecular formula C14H18N2O3S2 B14938024 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide](/img/structure/B14938024.png)
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is a complex organic compound with a unique structure that includes a benzothiazole ring and a butanamide moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide typically involves multiple steps, starting with the preparation of the benzothiazole ring. One common method involves the reaction of 2-aminothiophenol with a suitable aldehyde or ketone to form the benzothiazole core. The methylsulfonyl group can be introduced through sulfonation reactions using reagents like methylsulfonyl chloride. The final step involves the coupling of the benzothiazole derivative with 3,3-dimethylbutanamide under appropriate conditions, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The benzothiazole ring can be reduced under specific conditions to yield dihydrobenzothiazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives.
科学的研究の応用
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, modulating their activity. The methylsulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. Pathways involved may include inhibition of specific enzymes or modulation of signaling pathways related to inflammation and cell proliferation.
類似化合物との比較
Similar Compounds
3,3-dimethylbutanamide: Lacks the benzothiazole ring and methylsulfonyl group, resulting in different chemical properties and biological activities.
Benzothiazole derivatives: Share the benzothiazole core but differ in substituents, leading to variations in reactivity and applications.
Methylsulfonyl compounds: Contain the methylsulfonyl group but differ in the rest of the structure, affecting their overall properties.
Uniqueness
3,3-dimethyl-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]butanamide is unique due to the combination of the benzothiazole ring, methylsulfonyl group, and butanamide moiety. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler or structurally different compounds.
特性
分子式 |
C14H18N2O3S2 |
|---|---|
分子量 |
326.4 g/mol |
IUPAC名 |
3,3-dimethyl-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)butanamide |
InChI |
InChI=1S/C14H18N2O3S2/c1-14(2,3)8-12(17)16-13-15-10-6-5-9(21(4,18)19)7-11(10)20-13/h5-7H,8H2,1-4H3,(H,15,16,17) |
InChIキー |
BIYLXIDPWPFODH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[2-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-3-(4-methoxyphenyl)imidazolidine-2,4-dione](/img/structure/B14937950.png)

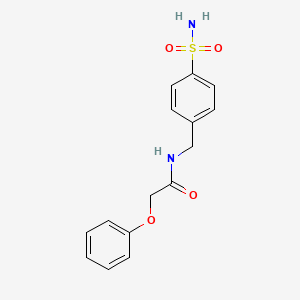

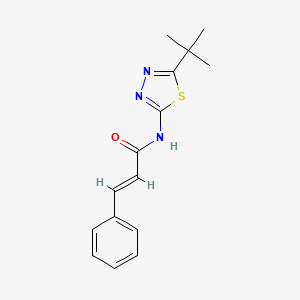
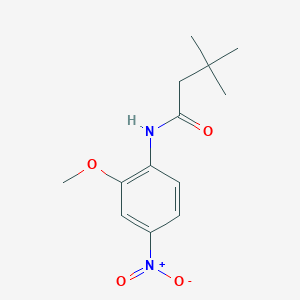
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B14938004.png)

![1-butyl-N-{4-[(2-methyl-5-nitrophenyl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938018.png)
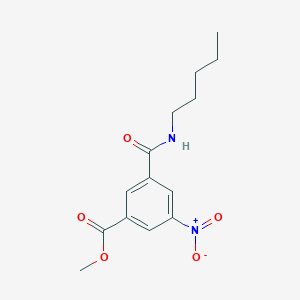
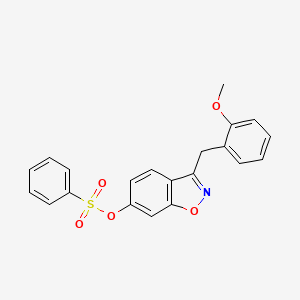
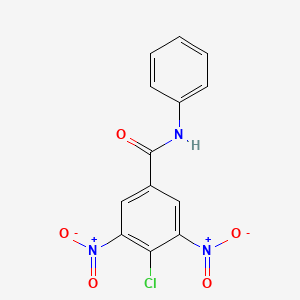
![7-[2-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B14938045.png)
